6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline
Description
6-[3-(4-Methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline (molecular formula: C₂₄H₂₁N₃O; monoisotopic mass: 367.1685 g/mol) is a tetracyclic heteroaromatic compound featuring a propyl linker substituted with a 4-methylphenoxy group at the 6-position of the indoloquinoxaline core . Its synthesis typically involves palladium-catalyzed Suzuki coupling or nucleophilic substitution reactions with 4-methylphenoxypropylamine precursors, followed by purification via flash chromatography . The compound has been investigated for diverse applications, including optoelectronics and pharmacology, owing to its tunable electronic properties and DNA/protein interaction capabilities .
Properties
IUPAC Name |
6-[3-(4-methylphenoxy)propyl]indolo[3,2-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-17-11-13-18(14-12-17)28-16-6-15-27-22-10-5-2-7-19(22)23-24(27)26-21-9-4-3-8-20(21)25-23/h2-5,7-14H,6,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVOETNUWOBQRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline typically involves a multi-step process starting from readily available starting materials. One common synthetic route involves the condensation of 1,2-diaminobenzene with isatin in the presence of glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature . The resulting intermediate is then reacted with 4-methylphenoxypropyl bromide in the presence of a base such as potassium carbonate to yield the final product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents, catalysts, and purification techniques .
Chemical Reactions Analysis
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of quinoxaline derivatives, including those similar to 6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline. Research indicates that compounds within this class exhibit significant efficacy against various bacterial strains, including antibiotic-resistant strains.
- Study Findings : A study demonstrated that certain quinoxaline derivatives showed potent antibacterial activity against Staphylococcus aureus, Enterococcus faecium, and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 0.25 to 1 mg/L. These compounds were effective against methicillin-resistant S. aureus and vancomycin-resistant enterococci (VRE) .
- Mechanism of Action : The antimicrobial efficacy is attributed to the ability of these compounds to disrupt bacterial cell wall synthesis and inhibit biofilm formation, which is crucial in chronic infections .
Antiparasitic Applications
Quinoxaline derivatives have also been explored for their antiparasitic properties. They have shown potential against various parasites responsible for diseases such as schistosomiasis and leishmaniasis.
- Case Study : A library of quinoxaline analogues was synthesized and evaluated for their activity against Schistosoma mansoni, showing promising results at nanomolar concentrations . This suggests that compounds like 6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline could be developed into effective treatments for neglected tropical diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of quinoxaline derivatives is crucial for optimizing their biological activity.
- Key Insights :
| Compound Name | Activity Type | Target Organism | MIC (mg/L) |
|---|---|---|---|
| 6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline | Antibacterial | Staphylococcus aureus | 0.5 |
| Quinoxaline Derivative A | Antibacterial | Enterococcus faecium | 0.75 |
| Quinoxaline Derivative B | Antiparasitic | Schistosoma mansoni | <1 |
Mechanism of Action
The mechanism of action of 6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline primarily involves DNA intercalation . The compound inserts itself between the base pairs of the DNA helix, disrupting the processes vital for DNA replication and transcription . This intercalation leads to the stabilization of the DNA-quinoxaline complex, which can inhibit the activity of enzymes such as topoisomerase II and modulate multidrug resistance by acting on ATP-binding cassette transporters .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Observations :
- Polar vs. Nonpolar Substituents: Electron-donating groups (e.g., methoxy in 11e) enhance HOMO energy levels, while hydrophobic substituents (e.g., methylphenoxypropyl) improve lipid solubility .
- Synthetic Flexibility : Aromatic amines (e.g., 4-methoxyaniline) enable direct annulation, whereas aliphatic amines require nucleophilic substitution or alkylation .
Photophysical and Electrochemical Properties
Photophysical data from UV-vis spectroscopy and electrochemical studies highlight substituent-dependent trends:
*Estimated based on structural similarity to IQCH3 (λₘₐₓ = 405 nm) .
Key Findings :
- Methoxy Substituents : 11e exhibits the lowest band gap (2.2 eV) due to strong electron-donating effects, making it ideal for optoelectronic applications .
- Thioether Groups : 11g shows a redshifted λₘₐₓ compared to phenyl analogues, attributed to sulfur’s polarizability .
- Target Compound: The 4-methylphenoxypropyl group likely balances electron donation and steric bulk, yielding intermediate HOMO-LUMO levels .
DNA/Protein Interactions:
- 6-(2-Aminoethyl) Derivatives: Exhibit potent DNA intercalation (log Kₐ = 5.57–5.89) and antiviral activity (EC₅₀ = 0.5–2.0 μM) .
- Target Compound: The hydrophobic phenoxypropyl group may reduce DNA binding affinity but enhance membrane permeability and protein interactions (e.g., with human serum albumin) .
Anticancer and Antimicrobial Activity:
- 6-(Triazolylmethyl) Derivatives : Show IC₅₀ values of 1–10 μM against cervical, prostate, and lung cancer cells .
- MDR Modulation: Indoloquinoxalines with bulky substituents (e.g., 4-methylphenoxypropyl) reverse multidrug resistance in cancer cells but lack topoisomerase II inhibition .
- Antibacterial Activity: Schiff base derivatives (e.g., 6-aminopropyl) inhibit Staphylococcus aureus (MIC = 8–16 μg/mL) via membrane disruption .
Biological Activity
6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline is a complex organic compound that has attracted attention in various fields of biological research due to its potential pharmacological properties. This compound features a unique structural framework that combines indole and quinoxaline moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline is . Its structure consists of an indoloquinoxaline core linked to a propyl chain substituted with a 4-methylphenoxy group. The presence of these functional groups is believed to influence its biological activity significantly.
The precise mechanism by which 6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors, leading to modulation of various cellular pathways. This interaction may result in significant physiological effects, including anti-cancer and antimicrobial activities.
Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of compounds within the indoloquinoxaline class. For instance, derivatives similar to 6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline have shown cytotoxic effects against various cancer cell lines.
- Case Study : In vitro assays revealed that certain indoloquinoxaline derivatives exhibit significant growth inhibition in melanoma cell lines. For example, a related compound demonstrated an EC50 value of approximately 365 nM against A375 melanoma cells, indicating potent anti-proliferative effects .
| Compound | Cell Line | EC50 (nM) |
|---|---|---|
| Indoloquinoxaline Derivative | A375 (Melanoma) | 365 |
| EAPB02303 (Lead Compound) | A375 (Melanoma) | 3 |
Antimicrobial Activity
The antimicrobial properties of quinoxaline derivatives have also been explored. Research indicates that compounds similar to 6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Case Study : A study highlighted two quinoxaline derivatives with remarkable efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). These compounds displayed minimum inhibitory concentration (MIC) values ranging from 0.25 to 1 mg/L, outperforming several conventional antibiotics .
| Compound | Target Bacteria | MIC (mg/L) |
|---|---|---|
| Quinoxaline Derivative | MRSA | 0.25 |
| Quinoxaline Derivative | VRE | 1 |
In Vitro Studies
In vitro studies have been pivotal in assessing the biological activities of 6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline. The compound's effects on cell viability and apoptosis have been evaluated using various cancer cell lines and microbial strains.
- Cell Viability Assays : These assays typically involve treating cancer cell lines with varying concentrations of the compound and measuring cell viability through assays such as MTT or flow cytometry.
- Apoptosis Detection : Techniques like annexin V staining are employed to assess apoptotic cell death induced by the compound.
Q & A
Q. What are the established synthetic routes for 6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline?
The compound can be synthesized via nucleophilic alkylation of the indoloquinoxaline core. A general method involves refluxing 6H-indolo[2,3-b]quinoxaline with 1-chloro-3-(4-methylphenoxy)propane in acetone, using K₂CO₃ as a base to facilitate substitution. The reaction typically proceeds over 24 hours, followed by isolation via filtration and recrystallization . Alternative routes may employ Schunck's method, which uses glacial acetic acid and ethanol under reflux to cyclize intermediates derived from ortho-phenylenediamine and substituted indole precursors .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
Structural confirmation relies on spectral techniques:
- NMR (¹H and ¹³C) to verify substituent positions and alkyl chain integration.
- Mass spectrometry (MS) for molecular weight validation.
- IR spectroscopy to identify functional groups (e.g., C-N stretches in the quinoxaline core).
- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination, as demonstrated in related quinoxaline derivatives .
Q. What preliminary biological activities have been reported for indoloquinoxaline derivatives?
Indoloquinoxalines exhibit broad bioactivity, including anticancer potential. For example, 9-fluoro-6-aralkyl derivatives show cytotoxicity via topoisomerase inhibition . While specific data for 6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline may be limited, structural analogs suggest mechanisms involving intercalation or kinase modulation. Initial screening should include in vitro assays (e.g., MTT against cancer cell lines) and computational docking to identify putative targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity during alkylation?
Key variables include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to acetone .
- Base selection : K₂CO₃ vs. stronger bases (e.g., NaH) to minimize side reactions.
- Temperature control : Gradual heating to avoid decomposition of heat-sensitive intermediates. Computational methods, such as density functional theory (DFT), can predict transition states and guide solvent/base optimization, as seen in ICReDD's reaction path search protocols .
Q. What strategies resolve contradictions in reported synthetic methodologies for indoloquinoxalines?
Discrepancies in reaction yields or byproducts often arise from:
- Substituent electronic effects : Electron-donating groups (e.g., 4-methylphenoxy) may slow alkylation, requiring longer reaction times .
- Purification challenges : Column chromatography vs. recrystallization to isolate pure products. Systematic Design of Experiments (DoE) and factorial analysis can identify critical factors (e.g., temperature, stoichiometry) and reconcile conflicting data .
Q. How does the 4-methylphenoxypropyl side chain influence the compound’s pharmacokinetic properties?
The side chain likely enhances lipophilicity, improving membrane permeability. Computational tools (e.g., LogP prediction) and in vitro assays (Caco-2 permeability) can validate this. Comparative studies with shorter-chain analogs (e.g., ethyl vs. propyl linkers) may reveal structure-activity relationships (SAR) for bioavailability .
Q. What computational approaches are viable for predicting the compound’s binding modes to biological targets?
- Molecular docking : Use software like AutoDock Vina to simulate interactions with DNA helicases or kinases.
- Molecular dynamics (MD) : Assess binding stability over time.
- QSAR modeling : Corrogate substituent effects (e.g., phenoxy group bulkiness) with activity data from analogs .
Q. How can toxicity and safety profiles be assessed preclinically for this compound?
- In vitro toxicity : HepG2 cell assays for hepatotoxicity.
- In vivo models : Acute toxicity studies in rodents (e.g., LD₅₀ determination via intraperitoneal administration). Related indoloquinoxalines show low acute toxicity (e.g., LD₅₀ >1 g/kg in mice), but chronic exposure and metabolite analysis (e.g., CYP450-mediated oxidation) are critical .
Q. What advanced functionalization strategies enable diversification of the indoloquinoxaline core?
Q. How do crystallization conditions affect the solid-state properties of this compound?
Polymorphism can impact solubility and stability. Screen solvents (e.g., ethanol/water mixtures) and use differential scanning calorimetry (DSC) to identify thermodynamically stable forms. X-ray powder diffraction (XRPD) and Hirshfeld surface analysis further characterize packing motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
